molecular formula C20H12N4Na2O6S2 B13096555 Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate CAS No. 314041-21-9

Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate

Cat. No.: B13096555
CAS No.: 314041-21-9
M. Wt: 514.4 g/mol
InChI Key: LPBZDPSSLBJZLF-UHFFFAOYSA-L
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Description

Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is a complex organic compound with the molecular formula C20H12N4Na2O6S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves multiple steps. The primary synthetic route includes the reaction of 4-sulfonatophenyl with 1,2,4-triazine and pyridine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted derivatives .

Mechanism of Action

The mechanism of action of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can be detected and quantified using various analytical techniques. The molecular targets include metal ions such as iron and copper, and the pathways involved are primarily related to metal ion chelation and detection .

Comparison with Similar Compounds

Properties

CAS No.

314041-21-9

Molecular Formula

C20H12N4Na2O6S2

Molecular Weight

514.4 g/mol

IUPAC Name

disodium;4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate

InChI

InChI=1S/C20H14N4O6S2.2Na/c25-31(26,27)16-6-1-13(2-7-16)15-5-10-18(21-11-15)20-23-19(12-22-24-20)14-3-8-17(9-4-14)32(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

LPBZDPSSLBJZLF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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